N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-15-6-2-1-5-13(15)12-24(20,21)19-11-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14,19H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDWJZOEVUGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan-2-yl ethyl intermediate: This can be achieved by reacting furan with an appropriate alkylating agent under acidic or basic conditions.
Introduction of the fluorophenyl group: The intermediate can then be reacted with a fluorophenyl halide in the presence of a base to form the desired fluorophenyl intermediate.
Sulfonamide formation: Finally, the fluorophenyl intermediate can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and fluorophenyl group could play a role in binding to the target, while the sulfonamide group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural and Functional Group Analysis
Target Compound
- Core structure : Methanesulfonamide backbone.
Comparable Compounds from Literature
(a) USP 31 Pharmacopeial Compounds ()
Examples include:
- N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide: Features nitroethenyl and dimethylamino groups, which may confer redox reactivity or basicity .
- Ranitidine-related compound B: Contains dual dimethylamino-methylfuran and nitroethenediamine groups, highlighting structural complexity in pharmacopeial standards .
Key Differences :
- Bis-furan substituents may increase steric bulk compared to single-furan derivatives, possibly affecting receptor binding.
(b) N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ()
- Substituents : Ethyl and 2-methoxyphenyl groups.
- Notable Features: Methoxy group acts as an electron donor, contrasting with the electron-withdrawing fluorine in the target compound. Crystallographic data confirm planar sulfonamide geometry, a common feature in bioactive sulfonamides .
Key Differences :
- Fluorine’s electronegativity (Pauling scale: 4.0) vs. methoxy’s electron-donating capacity may alter sulfonamide acidity (pKa) and membrane permeability.
Hypothesized Pharmacological Implications
Table 1: Structural and Functional Comparison
Discussion
Electron Effects : The 2-fluorophenyl group in the target compound may lower the pKa of the sulfonamide proton compared to methoxy-substituted analogs, improving solubility and target interaction .
Steric and π-π Interactions : Bis-furan substituents could enhance binding to aromatic residues in enzymes or receptors, whereas nitro groups in USP 31 compounds might facilitate covalent interactions .
Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend half-life relative to nitro or methoxy groups, which are prone to metabolic modification.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNOS
- CAS Number : 2319840-94-1
The structure features two furan rings and a fluorophenyl group linked by a methanesulfonamide moiety, which is significant for its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in insulin signaling and glucose metabolism .
- Antioxidant Properties : Preliminary studies suggest that this compound could possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .
- Modulation of Gene Expression : Research indicates that it may influence the expression of genes related to lipid metabolism and insulin sensitivity, enhancing insulin action in preclinical models .
Antidiabetic Effects
In vivo studies have demonstrated that this compound improves glucose tolerance and enhances insulin sensitivity. In diabetic mouse models (C57BL/KsJ-db/db), the compound restored insulin levels and normalized serum lipid profiles. It modulated the expression of key genes involved in insulin signaling pathways such as IRS 1-2 and PPAR-α .
Anticancer Potential
The compound's ability to inhibit specific enzymes suggests potential anticancer properties. It may interfere with cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis. Further studies are needed to elucidate its efficacy against various cancer cell lines.
Study 1: Insulin Sensitivity Enhancement
A study evaluated the effects of this compound on diabetic rats. The results indicated:
- Improvement in Oral Glucose Tolerance : Significant reduction in blood glucose levels post-administration.
- Gene Expression Modulation : Upregulation of genes associated with glucose uptake and metabolism.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Fasting Blood Glucose (mg/dL) | 250 | 150 |
| Insulin Level (µU/mL) | 5 | 15 |
| IRS 1 Expression | Low | High |
Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent. The IC value for DPPH radical scavenging was found to be approximately 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
